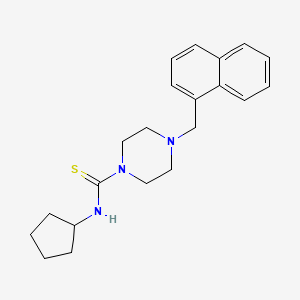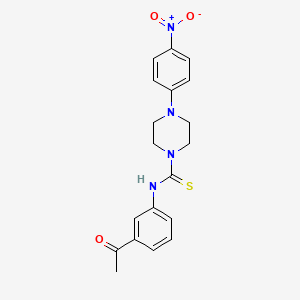
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea
Overview
Description
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as NPC-15437, is a small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in signal transduction pathways, regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. NPC-15437 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea exerts its pharmacological effects by inhibiting the activity of PKC enzymes, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the phosphorylation of downstream targets, such as transcription factors and ion channels. By inhibiting PKC activity, N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea disrupts these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of endothelial function. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has been demonstrated to have a high degree of selectivity for PKC enzymes, with minimal off-target effects.
Advantages and Limitations for Lab Experiments
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has several advantages as a research tool, including its high degree of selectivity for PKC enzymes, potent anti-cancer activity, and potential therapeutic applications in a wide range of diseases. However, there are also some limitations to its use in lab experiments, including its relatively high cost, limited availability, and potential for toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of novel analogs with improved efficacy and selectivity. Additionally, N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea could be further investigated for its potential use in combination therapies with other anti-cancer agents or as a neuroprotective agent in neurological disorders. Overall, N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea represents a promising research tool with potential therapeutic applications in a wide range of diseases.
Scientific Research Applications
N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has been demonstrated to induce apoptosis and inhibit cell proliferation by targeting PKC signaling pathways. N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, by modulating endothelial function and reducing oxidative stress. Additionally, N-(4-nitrophenyl)-N'-(1-propyl-4-piperidinyl)urea has shown promising results in preclinical studies for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(1-propylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-2-9-18-10-7-13(8-11-18)17-15(20)16-12-3-5-14(6-4-12)19(21)22/h3-6,13H,2,7-11H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZNJBEJMDVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-(1-propylpiperidin-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4114313.png)
![methyl 2-[6,7-dimethyl-1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4114336.png)
![ethyl 2-{[(4-morpholinylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4114340.png)
![2-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4114343.png)
![N-(2,4-difluorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114346.png)

![2-[(2,3-difluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4114349.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114375.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)alaninamide](/img/structure/B4114377.png)
![N-1-adamantyl-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4114383.png)
![6-(benzylthio)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4114399.png)
